molecular formula C20H32F2O5 B12402434 Lubiprostone (hemiketal)-d7

Lubiprostone (hemiketal)-d7

Cat. No.: B12402434
M. Wt: 397.5 g/mol
InChI Key: WGFOBBZOWHGYQH-XMAJRSKPSA-N
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Description

Lubiprostone (hemiketal)-d7 is a synthetic derivative of prostaglandin E1. It is a bicyclic fatty acid that acts as a chloride channel activator. This compound is primarily used in the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Lubiprostone (hemiketal)-d7 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Lubiprostone (hemiketal)-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Lubiprostone (hemiketal)-d7 exerts its effects by specifically activating ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements. The compound acts in a protein kinase A-independent manner, making it unique among chloride channel activators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lubiprostone (hemiketal)-d7 is unique due to its specific activation of ClC-2 chloride channels, which directly increases chloride and water secretion in the intestines without involving cGMP or bile acid pathways. This distinct mechanism of action makes it a valuable therapeutic agent for patients who do not respond to other treatments .

Properties

Molecular Formula

C20H32F2O5

Molecular Weight

397.5 g/mol

IUPAC Name

7-[(2R,4aR,5R,7aR)-2-(3,3,4,4,5,5,5-heptadeuterio-1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid

InChI

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1/i1D3,2D2,3D2

InChI Key

WGFOBBZOWHGYQH-XMAJRSKPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F

Canonical SMILES

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F

Origin of Product

United States

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